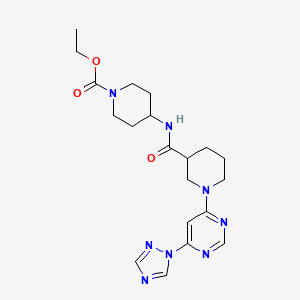

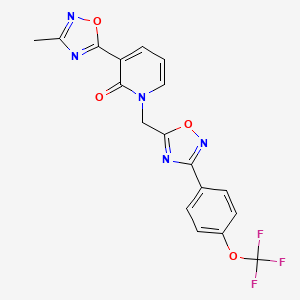

ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole is a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .

Synthesis Analysis

1,2,4-Triazole derivatives can be synthesized through various methods . For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The structure of 1,2,4-triazole derivatives can be analyzed using single-crystal X-ray diffraction . For example, one study revealed that a complex shows a two-fold interpenetrating (3,6,6)-connected framework with a Schläfli symbol of (4·6 2) 2 (4 2 ·6 10 ·8 3) topology .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives can be diverse depending on the substituents attached to the triazole ring. Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups .Applications De Recherche Scientifique

- Researchers have synthesized novel 1,2,4-triazole derivatives, including the compound , and evaluated their cytotoxic activities against human cancer cell lines .

- The 1,2,4-triazole ring scaffold has been successfully incorporated into FDA-approved drugs like letrozole and anastrozole for treating breast cancer in postmenopausal women .

- In a study, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compound induced apoptosis in BT-474 breast cancer cells .

- Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), are essential in medicinal chemistry .

- Another triazole derivative (not specifically our compound) displayed potent cytotoxic activity against various cancer cell lines, with nanomolar IC50 values .

Anticancer Activity

Breast Cancer Treatment

Apoptosis Induction

Heterocyclic Pharmacophores

Cytotoxicity Against Various Cancer Cell Lines

Indole Derivatives

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O3/c1-2-31-20(30)26-8-5-16(6-9-26)25-19(29)15-4-3-7-27(11-15)17-10-18(23-13-22-17)28-14-21-12-24-28/h10,12-16H,2-9,11H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLYXNAZAXYIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2676133.png)

![N-(5-methylisoxazol-3-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676135.png)

![3-[5-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2676136.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B2676137.png)

![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)

![(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676146.png)

![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)